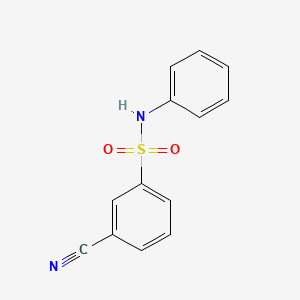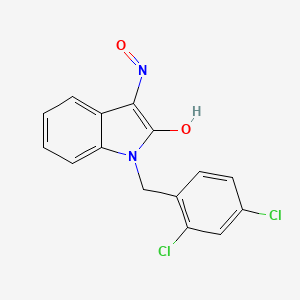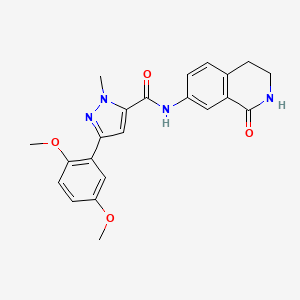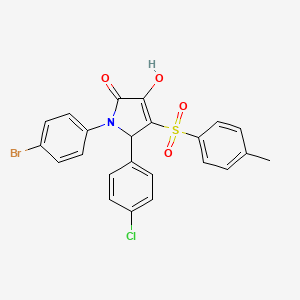![molecular formula C10H14N6 B2559689 4-(4-Methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin CAS No. 1021206-72-3](/img/structure/B2559689.png)
4-(4-Methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential therapeutic applications, particularly as a kinase inhibitor, which makes it a valuable candidate for cancer treatment and other diseases involving aberrant kinase activity .
Wissenschaftliche Forschungsanwendungen
4-(4-Methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate its interactions with biological targets.
Medicine: It is explored as a potential therapeutic agent, particularly as a kinase inhibitor for treating cancers and other diseases.
Industry: The compound’s derivatives are used in the development of pharmaceuticals and agrochemicals.
Wirkmechanismus
Target of Action
Similar compounds have been reported to inhibit various kinases, including flt3 and cdk2 . These kinases play crucial roles in cell division and survival, making them attractive targets for cancer treatment .
Mode of Action
Similar compounds have been shown to inhibit the activity of their target kinases, leading to alterations in cell cycle progression and induction of apoptosis .
Biochemical Pathways
Kinase inhibitors like this compound typically disrupt signal transduction pathways that regulate cell division and survival .
Result of Action
Similar compounds have been shown to induce cell cycle arrest and apoptosis, leading to significant inhibition of cell growth .
Biochemische Analyse
Biochemical Properties
It is known that pyrimidine derivatives can compete with metabolites in cancer cells and lead to programmed cell death . They can also exert antitumor effects by inhibiting protein kinases .
Cellular Effects
Some studies suggest that pyrimidine derivatives can inhibit the growth of cells in vitro . They may also influence cell function by impacting cell signaling pathways and gene expression .
Molecular Mechanism
At the molecular level, 4-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine may exert its effects through binding interactions with biomolecules. For instance, it has been suggested that pyrimidine derivatives can form hydrogen bonds inside ATP-binding sites . This could potentially lead to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the effects of similar compounds can change over time, potentially due to the compound’s stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of 4-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine at different dosages in animal models have not been extensively studied. Similar compounds have shown varying effects at different dosages, including threshold effects and potential toxic or adverse effects at high doses .
Metabolic Pathways
It is known that pyrimidine derivatives can target nucleotide metabolism, enhancing the chemotherapeutic spectrum and efficacy of cancer immunotherapy .
Transport and Distribution
Similar compounds may interact with transporters or binding proteins, influencing their localization or accumulation .
Subcellular Localization
Similar compounds may be directed to specific compartments or organelles due to targeting signals or post-translational modifications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine typically involves the following steps:
Formation of the Pyrazolo[3,4-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrazolo[3,4-d]pyrimidine core.
Introduction of the Methylpiperazine Group: The methylpiperazine moiety is introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yield reactions, efficient purification methods, and cost-effective reagents to ensure the scalability and economic feasibility of the process .
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-Methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenated intermediates and nucleophiles like methylpiperazine are typical reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imatinib: A well-known kinase inhibitor used in cancer treatment.
Dasatinib: Another kinase inhibitor with a broader spectrum of activity.
Nilotinib: Similar to imatinib but with improved efficacy and safety profiles.
Uniqueness
4-(4-Methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine stands out due to its unique structure, which allows for specific interactions with certain kinases. This specificity can lead to fewer off-target effects and improved therapeutic outcomes compared to other kinase inhibitors .
Eigenschaften
IUPAC Name |
4-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N6/c1-15-2-4-16(5-3-15)10-8-6-13-14-9(8)11-7-12-10/h6-7H,2-5H2,1H3,(H,11,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCVQVWLDIOQZJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC=NC3=C2C=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-3-(3-methoxyphenyl)-1-(pyridin-4-ylmethyl)thiourea](/img/structure/B2559610.png)
![3-(4-methoxybenzyl)-2-(o-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2559612.png)


![8-(DIMETHYLAMINO)-7-[2-HYDROXY-3-(2-METHYLPHENOXY)PROPYL]-1,3-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE](/img/structure/B2559615.png)



![5-((4,7-Dimethoxybenzo[d][1,3]dioxol-5-yl)methyl)-4,5-dihydroisoxazole-3-carboxamide](/img/structure/B2559620.png)

![Tert-butyl 6-(iodomethyl)-5-oxaspiro[3.4]octane-2-carboxylate](/img/structure/B2559625.png)


